REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([O:5][C:6](=[O:18])[CH2:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]#[N:15])=[C:10]([O:16][CH3:17])[CH:9]=1)[CH3:4].[CH3:19]I.Cl>C1COCC1>[C:14]([C:11]1[CH:12]=[CH:13][C:8]([CH:7]([CH3:19])[C:6]([O:5][CH2:3][CH3:4])=[O:18])=[CH:9][C:10]=1[O:16][CH3:17])#[N:15] |f:0.1|
|
Name
|
|
Quantity
|
0.18 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1=CC(=C(C=C1)C#N)OC)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.28 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 min at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool back to 0° C
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane/EtOAc 15/1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C=C(C=C1)C(C(=O)OCC)C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |